molecular formula C12H18N2O B13437172 2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide

2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide

Cat. No.: B13437172
M. Wt: 206.28 g/mol
InChI Key: HTRIIQAIVDWPGG-UHFFFAOYSA-N
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Description

2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide is an organic compound with the molecular formula C12H18N2O It is a derivative of acetamide, featuring an amino group and a phenyl ring substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide typically involves the reaction of 4-(2-methylpropyl)benzaldehyde with ammonium acetate and acetic anhydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired acetamide derivative. The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the corresponding nitro compound, 4-(2-methylpropyl)nitrobenzene, followed by acylation with acetic anhydride. This method allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. For example, it may inhibit the uptake of amines by the brain, suggesting its interaction with amine transporters or receptors in the nervous system.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Amino-2-methylpropyl)phenol: Similar structure but with a hydroxyl group instead of an acetamide group.

    4-(2-Amino-2-methylpropyl)phenol acetic acid: Contains an acetic acid moiety instead of an acetamide group.

Uniqueness

2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-amino-2-[4-(2-methylpropyl)phenyl]acetamide

InChI

InChI=1S/C12H18N2O/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H2,14,15)

InChI Key

HTRIIQAIVDWPGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C(=O)N)N

Origin of Product

United States

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